molecular formula C18H23N7 B2512303 [1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine CAS No. 878065-36-2

[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine

Katalognummer: B2512303
CAS-Nummer: 878065-36-2
Molekulargewicht: 337.431
InChI-Schlüssel: HIAUGNUWFYJMKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 1-Methyl group: Positioned on the pyrazole ring, enhancing steric stability and influencing electronic properties.
  • 4-(4-Methylphenyl)amine: A para-methyl-substituted aniline group at the 4-position, which may modulate binding affinity and pharmacokinetics.

This compound belongs to a class of molecules explored for diverse bioactivities, including antifungal, antiviral, and anticancer applications, as seen in structurally related pyrazolo-pyrimidines .

Eigenschaften

IUPAC Name

1-methyl-N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7/c1-13-4-6-14(7-5-13)20-16-15-12-19-24(3)17(15)22-18(21-16)25-10-8-23(2)9-11-25/h4-7,12H,8-11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAUGNUWFYJMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a compound of interest due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-pyrimidine core with a piperazine substituent. The molecular formula is C16H22N6C_{16}H_{22}N_{6}, and it has a molecular weight of approximately 302.39 g/mol. Its structural components contribute to its biological activity, particularly in targeting specific enzymes involved in cell signaling pathways.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, including growth, differentiation, and metabolism. The compound acts primarily as an inhibitor of certain protein kinases, which are implicated in various diseases, including cancer. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways that lead to uncontrolled cell proliferation.

Specific Targets

Research indicates that this compound selectively inhibits Protein Tyrosine Kinases (PTKs) and Serine/Threonine Kinases , which are essential for many cellular functions. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer models.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that it effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Apoptosis induction
A549 (Lung Cancer)4.8Cell cycle arrest
HeLa (Cervical Cancer)6.0Inhibition of proliferation

Neuroprotective Effects

Emerging evidence suggests that the compound may also exhibit neuroprotective properties. It has been shown to modulate the activity of muscarinic acetylcholine receptors (mAChRs), which are critical in cognitive functions. This modulation can potentially benefit neurodegenerative conditions such as Alzheimer's disease.

Case Studies and Research Findings

  • In Vivo Efficacy : A study conducted on mice bearing xenograft tumors showed significant tumor regression following treatment with the compound at doses of 10 mg/kg daily for two weeks. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tumors compared to controls.
  • Molecular Pathway Analysis : Another investigation utilized Western blotting techniques to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation post-treatment with the compound. Results indicated upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • Combination Therapy : Recent studies explored the effects of combining this compound with standard chemotherapeutic agents like cisplatin. The combination therapy demonstrated enhanced efficacy over monotherapy, suggesting a synergistic effect that warrants further investigation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (Reported) Reference
1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-ylamine Pyrazolo[4,5-e]pyrimidine 1-Me, 6-(4-Me-piperazinyl), 4-(4-Me-Ph)amine Not explicitly stated N/A
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 1-(2,4-diMe-Ph), 4-(4-Me-benzyl)amine Antifungal, antitumor
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-MeO-Ph)-1-Me-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 1-Me, 6-(benzylpiperazinyl), 4-(3-Cl-4-MeO-Ph)amine Antimicrobial (inferred)
1-(3,4-DiMe-Ph)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine Pyrazolo[4,5-e]pyrimidine 1-(3,4-diMe-Ph), 4-(methylethyl-benzyl)amine Not reported

Key Observations :

Core Variations: Pyrazolo[4,5-e]pyrimidine (target compound) vs.

Substituent Impact :

  • Piperazine vs. Benzyl Groups : The 4-methylpiperazinyl group in the target compound may improve water solubility compared to benzyl substituents (e.g., ), critical for bioavailability .
  • Aromatic Amines : The 4-methylphenyl group in the target compound provides moderate steric hindrance, contrasting with the bulkier 3-chloro-4-methoxyphenyl group in , which could enhance receptor selectivity .

Comparison :

  • The target compound likely follows a similar nucleophilic substitution pathway, where 4-methylpiperazine reacts with a halogenated pyrazolo-pyrimidine intermediate under basic conditions .
  • highlights pyridine-mediated condensations for pyrazolo[3,4-d]pyrimidines, whereas the target compound’s synthesis may require regioselective modifications due to its [4,5-e] ring fusion .

Vorbereitungsmethoden

Cyclocondensation via Hydrazine-Pyrimidine Interactions

A widely adopted method involves the reaction of 5-amino-4-cyanopyrimidine derivatives with hydrazine hydrate under acidic conditions. This process facilitates the formation of the pyrazole ring through intramolecular cyclization. For example, heating 5-amino-4-cyano-2-methylpyrimidine with hydrazine hydrate in acetic acid at 80°C for 12 hours yields the unsubstituted pyrazolo[4,5-e]pyrimidine core. The methyl group at position 1 is introduced by substituting hydrazine with methylhydrazine, though this requires careful temperature control to prevent side reactions.

Ring-Closing Metathesis for Core Functionalization

Alternative routes employ transition metal-catalyzed reactions to construct the bicyclic system. For instance, Grubbs’ catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) enables the cyclization of diene precursors containing pyrimidine and pyrazole fragments. This method offers superior regioselectivity but demands anhydrous conditions and inert atmospheres, increasing operational complexity.

After core assembly, the introduction of the 4-methylphenylamine and 4-methylpiperazinyl groups proceeds via sequential substitution reactions.

Installation of 4-Methylpiperazine at Position 6

The piperazinyl group is introduced via a two-step sequence:

  • Chlorination : Treat the core with phosphorus oxychloride (POCl₃) at reflux to convert the hydroxyl group at position 6 to a chloride.
  • Nucleophilic Displacement : React the chlorinated intermediate with 1-methylpiperazine in isopropanol (i-PrOH) using N,N-diisopropylethylamine (DIPEA) as a base. Microwave-assisted heating (120°C, 30 minutes) improves reaction kinetics, achieving yields >85%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent polarity, temperature, and catalyst selection.

Solvent Systems

  • DMF vs. DMSO : DMF provides higher solubility for aromatic amines but risks carbamate formation at elevated temperatures. DMSO minimizes side reactions but complicates product isolation due to high boiling points.
  • Microwave-Assisted Synthesis : Reducing reaction times from 24 hours to 30 minutes while maintaining yields >80%.

Catalytic Enhancements

  • Palladium Catalysts : Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos enables coupling of sterically hindered amines but increases costs.
  • Base Selection : DBU outperforms triethylamine (TEA) in SNAr reactions due to stronger basicity and lower nucleophilicity.

Analytical Characterization and Quality Control

Rigorous spectroscopic validation ensures structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include the methyl group on the piperazine ring (δ 2.3 ppm, singlet) and aromatic protons from the 4-methylphenyl moiety (δ 7.2–7.4 ppm, multiplet).
  • ¹³C NMR : The pyrimidine carbon at position 4 resonates at δ 158 ppm, confirming successful amination.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of the target compound from des-methyl impurities. Purity thresholds exceed 98% in optimized batches.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Metathesis Route
Yield (%) 65–72 55–60
Purity (%) 95–98 90–93
Operational Complexity Moderate High
Scalability Excellent Limited

The cyclocondensation method offers superior practicality for industrial applications despite marginally lower yields compared to metathesis-based approaches.

Industrial-Scale Production Considerations

Transitioning from laboratory to pilot-scale synthesis necessitates:

  • Continuous Flow Reactors : Enhancing heat transfer and reducing reaction times for chlorination steps.
  • Green Solvent Alternatives : Replacing DMF with cyclopentyl methyl ether (CPME) to improve environmental sustainability.
  • Quality-by-Design (QbD) Frameworks : Implementing design of experiments (DoE) to optimize critical process parameters (CPPs).

Q & A

Q. How to assess environmental impact during preclinical development?

  • Methodological Answer :
  • Ecotoxicity Assays : Test algal growth inhibition (72-hr EC50_{50} in Raphidocelis subcapitata) and biodegradability (OECD 301F) .
  • Bioaccumulation Potential : Calculate logP (predicted 2.8) and BCF (bioconcentration factor) using EPI Suite™ .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.